2-[4-(N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}carbamimidoyl)phenoxy]acetamide
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Overview
Description
2-{4-[AMINO({[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenoxyacetamide backbone with a pyrazole moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[AMINO({[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole derivative. The pyrazole moiety can be synthesized using a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound . The phenoxyacetamide backbone is then introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a suitable phenoxyacetamide precursor under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[AMINO({[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted phenoxyacetamide derivatives.
Scientific Research Applications
2-{4-[AMINO({[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[AMINO({[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Shares the pyrazole moiety but lacks the phenoxyacetamide backbone.
Phenoxyacetic acid derivatives: Contain the phenoxyacetic acid structure but do not have the pyrazole moiety.
Uniqueness
2-{4-[AMINO({[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE is unique due to its combination of a pyrazole moiety and a phenoxyacetamide backbone, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H15N5O4 |
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Molecular Weight |
317.30 g/mol |
IUPAC Name |
[(Z)-[amino-[4-(2-amino-2-oxoethoxy)phenyl]methylidene]amino] 1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H15N5O4/c1-19-7-10(6-17-19)14(21)23-18-13(16)9-2-4-11(5-3-9)22-8-12(15)20/h2-7H,8H2,1H3,(H2,15,20)(H2,16,18) |
InChI Key |
YAHWTFPVUBPMSB-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)O/N=C(/C2=CC=C(C=C2)OCC(=O)N)\N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)ON=C(C2=CC=C(C=C2)OCC(=O)N)N |
Origin of Product |
United States |
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